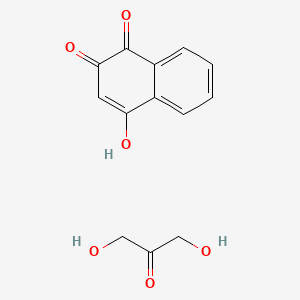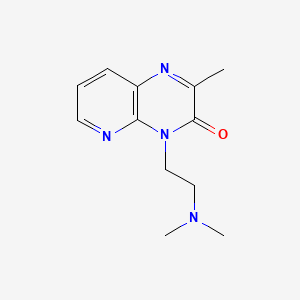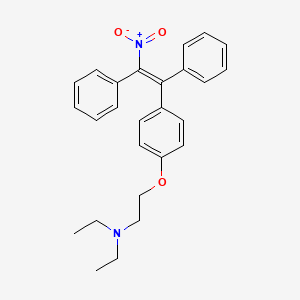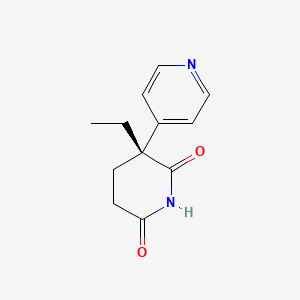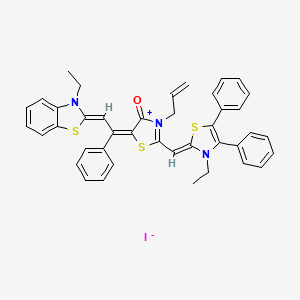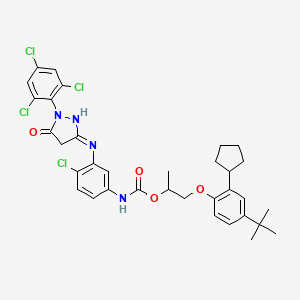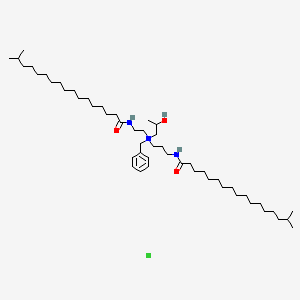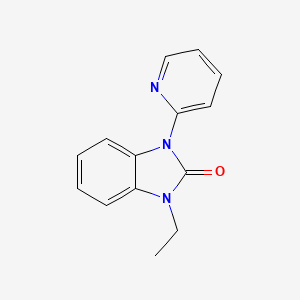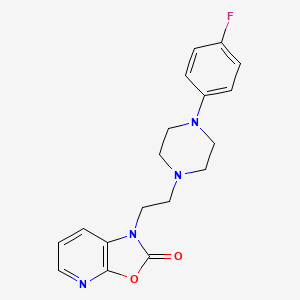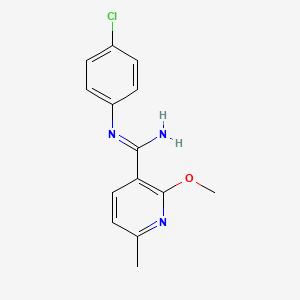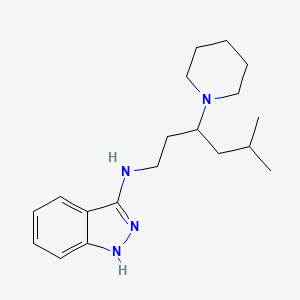
N-(5-Methyl-3-(1-piperidinyl)hexyl)-1H-indazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Methyl-3-(1-piperidinyl)hexyl)-1H-indazol-3-amine is a synthetic compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Methyl-3-(1-piperidinyl)hexyl)-1H-indazol-3-amine typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes under acidic or basic conditions.
Alkylation: The indazole core is then alkylated with 5-methyl-3-(1-piperidinyl)hexyl halide in the presence of a base such as potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-Methyl-3-(1-piperidinyl)hexyl)-1H-indazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, nucleophiles, basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.
Reduction: Reduced derivatives with additional hydrogen atoms.
Substitution: Substituted derivatives with various functional groups replacing the amine group.
Aplicaciones Científicas De Investigación
N-(5-Methyl-3-(1-piperidinyl)hexyl)-1H-indazol-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, including neurological disorders and cancers.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(5-Methyl-3-(1-piperidinyl)hexyl)-1H-indazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparación Con Compuestos Similares
N-(5-Methyl-3-(1-piperidinyl)hexyl)-1H-indazol-3-amine can be compared with other indazole derivatives, such as:
N-(3-(1-piperidinyl)propyl)-1H-indazol-3-amine: Similar structure but with a shorter alkyl chain.
N-(5-Methyl-3-(1-pyrrolidinyl)hexyl)-1H-indazol-3-amine: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
N-(5-Methyl-3-(1-piperidinyl)pentyl)-1H-indazol-3-amine: Similar structure but with a shorter alkyl chain.
The uniqueness of this compound lies in its specific alkyl chain length and the presence of the piperidine ring, which can influence its biological activity and chemical properties.
Propiedades
Número CAS |
88836-11-7 |
|---|---|
Fórmula molecular |
C19H30N4 |
Peso molecular |
314.5 g/mol |
Nombre IUPAC |
N-(5-methyl-3-piperidin-1-ylhexyl)-1H-indazol-3-amine |
InChI |
InChI=1S/C19H30N4/c1-15(2)14-16(23-12-6-3-7-13-23)10-11-20-19-17-8-4-5-9-18(17)21-22-19/h4-5,8-9,15-16H,3,6-7,10-14H2,1-2H3,(H2,20,21,22) |
Clave InChI |
XFXBHOVYUBIUIK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(CCNC1=NNC2=CC=CC=C21)N3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


